5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
Overview
Description
5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, a pyrrole ring, and a dichlorobenzylidene moiety
Preparation Methods
The synthesis of 5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-amine under appropriate conditions to form the target compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Cyclization: The thiazolidinone ring can undergo further cyclization reactions under specific conditions
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as acids or bases, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antitumor agent. .
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking, providing insights into its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase and enoyl-ACP reductase, which are crucial for bacterial growth and survival . The presence of the thiazolidinone and oxadiazole rings allows the compound to form stable complexes with these enzymes, thereby inhibiting their activity and exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 5-[(Z)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE include:
- N’-(2,6-dichlorobenzylidene)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
- 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
These compounds share structural similarities, such as the presence of pyrrole and dichlorobenzylidene moieties. this compound is unique due to the combination of the thiazolidinone and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-imino-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2S/c17-10-4-3-9(11(18)8-10)7-12-15(24)23(16(19)26-12)14-13(20-25-21-14)22-5-1-2-6-22/h1-8,19H/b12-7-,19-16? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXSLFMCGFZVSC-HCYZPJOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NON=C2N3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=NON=C2N3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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